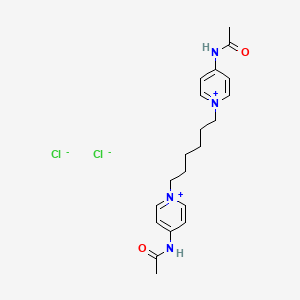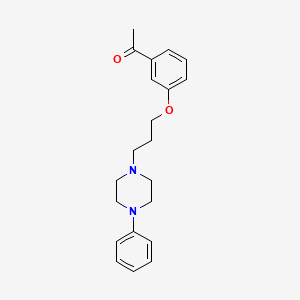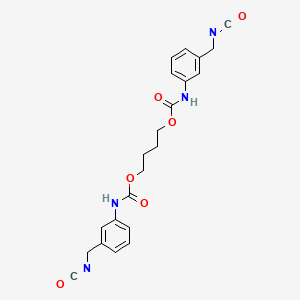![molecular formula C11H26OSi B14482824 Trimethyl{[(2S)-octan-2-yl]oxy}silane CAS No. 65500-76-7](/img/structure/B14482824.png)
Trimethyl{[(2S)-octan-2-yl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[(2S)-octan-2-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an octan-2-yl group through an oxygen atom. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(2S)-octan-2-yl]oxy}silane typically involves the reaction of octan-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is typically carried out at elevated temperatures and pressures to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[(2S)-octan-2-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The alkoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethyl{[(2S)-octan-2-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules to enhance their stability and reactivity.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible siloxane linkages.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which Trimethyl{[(2S)-octan-2-yl]oxy}silane exerts its effects involves the formation of stable silicon-oxygen bonds. The silicon atom in the compound acts as a Lewis acid, facilitating the formation of these bonds with various nucleophiles. This property is exploited in various applications, including the stabilization of reactive intermediates and the formation of durable coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Trimethyl{[(2S)-octan-2-yl]oxy}silane include:
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific alkoxy group, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring robust and durable silicon-oxygen linkages.
Propriétés
Numéro CAS |
65500-76-7 |
|---|---|
Formule moléculaire |
C11H26OSi |
Poids moléculaire |
202.41 g/mol |
Nom IUPAC |
trimethyl-[(2S)-octan-2-yl]oxysilane |
InChI |
InChI=1S/C11H26OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h11H,6-10H2,1-5H3/t11-/m0/s1 |
Clé InChI |
UHWVCRDNNJCGLG-NSHDSACASA-N |
SMILES isomérique |
CCCCCC[C@H](C)O[Si](C)(C)C |
SMILES canonique |
CCCCCCC(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


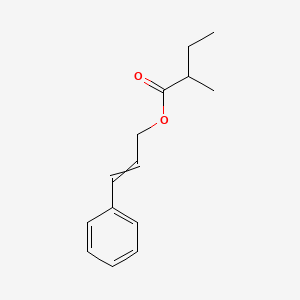
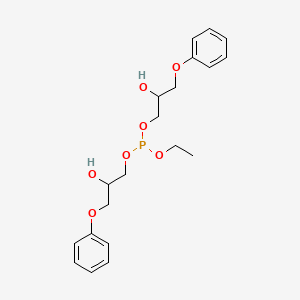
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
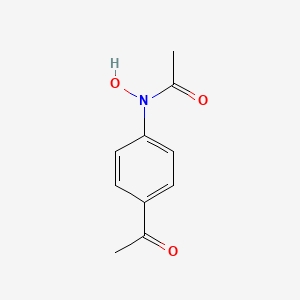
![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)
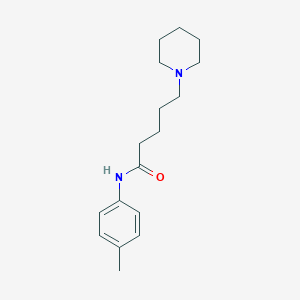
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
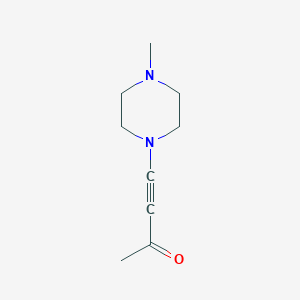
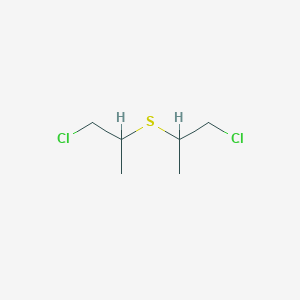
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
